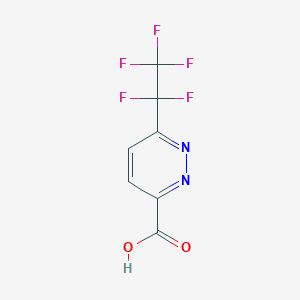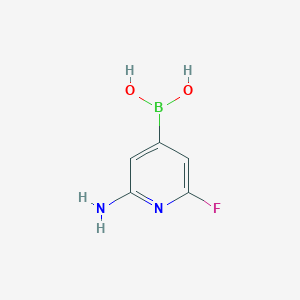
(2-Amino-6-fluoropyridin-4-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that contains a fluorinated pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-fluoropyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a common method includes the reaction of 2-amino-6-fluoropyridine with a boron reagent under specific conditions to introduce the boronic acid functionality .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogen-metal exchange reactions followed by borylation, similar to laboratory-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-6-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
(2-Amino-6-fluoropyridin-4-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Amino-6-fluoropyridin-4-yl)boronic acid involves its ability to form stable complexes with various catalysts and reagents. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chloropyridin-4-ylboronic acid
- 2-Amino-6-bromopyridin-4-ylboronic acid
- 2-Amino-6-iodopyridin-4-ylboronic acid
Uniqueness
(2-Amino-6-fluoropyridin-4-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electronic effects play a crucial role .
Propriétés
Formule moléculaire |
C5H6BFN2O2 |
|---|---|
Poids moléculaire |
155.93 g/mol |
Nom IUPAC |
(2-amino-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H,(H2,8,9) |
Clé InChI |
WGYTZKKXTMLXQO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)F)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



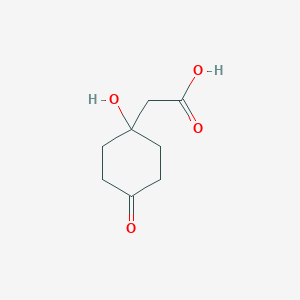
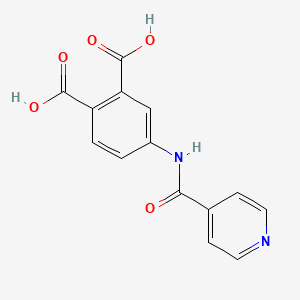
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756456.png)
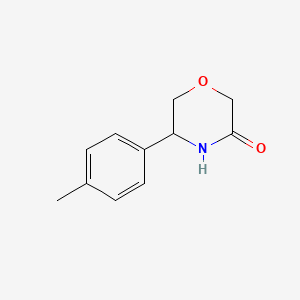
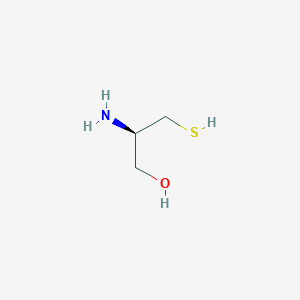
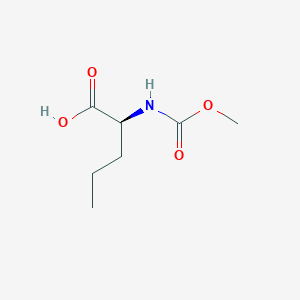
![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
![[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
